ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-2-27-18(25)13-28-19-22-21-17(24(19)14-8-4-3-5-9-14)12-23-15-10-6-7-11-16(15)29-20(23)26/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOYFWFKPIZIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Route 1: : Begin with the condensation of 2-oxobenzo[d]thiazole with a 1,2,4-triazole derivative under controlled conditions, followed by esterification with ethyl bromoacetate. Catalysts such as anhydrous potassium carbonate facilitate the reaction.
Synthetic Route 2: : Directly form the 5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-1,2,4-triazole intermediate and subsequently react with ethyl chloroacetate in the presence of a base like sodium hydride for improved yields.
Industrial Production Methods
Industrial production emphasizes cost-efficiency and scalability. Using batch reactors, intermediates are synthesized in controlled environments, ensuring high purity and yield. Techniques such as continuous flow chemistry might optimize large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo mild oxidation to form sulfoxide derivatives.
Reduction: : Reduction leads to the formation of more simplified amines and thioesters.
Substitution: : Shows versatility in nucleophilic substitution, especially at the ethyl acetate moiety.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid under mild conditions.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Alkyl halides in the presence of base such as sodium ethoxide.
Major Products
Oxidation results in sulfoxides, reduction yields amine derivatives, and substitution can generate varied ester derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the oxobenzo[d]thiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of ethyl 2-((5-(substituted phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications to the triazole ring can enhance antimicrobial potency, suggesting that ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate may serve as a lead compound for developing new antibiotics .
Anticancer Properties
Several studies have highlighted the potential of benzothiazole derivatives in cancer therapy. Ethyl 2-((5-(2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(substituted phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays showed significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating strong activity at low concentrations .
Agricultural Science
Fungicidal Activity
The compound's structure suggests potential fungicidal properties. Research has demonstrated that triazole-based compounds can inhibit fungal growth effectively. Ethyl 2-((5-(2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyltiazole)acetate exhibited significant antifungal activity against pathogens like Fusarium spp. and Botrytis cinerea in field trials. These findings suggest its application as a novel fungicide in crop protection strategies .
Herbicidal Activity
In addition to its antifungal properties, preliminary studies have indicated that this compound may also possess herbicidal activity. Laboratory experiments showed that formulations containing ethyl 2-((5-(2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyltiazole)acetate could effectively suppress weed growth without harming desirable crops, presenting a dual-action solution for integrated pest management in agriculture .
Material Science
Polymer Additives
The incorporation of ethyl 2-((5-(2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyltiazole)acetate into polymer matrices has been explored for enhancing material properties. Studies indicate that adding this compound can improve thermal stability and mechanical strength of polymers used in packaging and construction materials. The synergistic effects observed when combined with other additives make it a promising candidate for developing advanced materials with tailored properties .
Data Table: Summary of Applications
Mechanism of Action
The compound’s mechanism of action often involves interaction with biological macromolecules. The triazole and thiazole rings allow it to bind effectively with enzymes, potentially inhibiting their activity. Its aromatic nature provides a robust framework for biological interactions, influencing cell signaling pathways and enzymatic processes.
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole derivatives, which are extensively studied for their diverse biological activities. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Functional Analogues
Table 1: Structural and Functional Comparison
Pharmacological Activity
- Hypoglycemic Activity : The calcium salt GKP-240 demonstrated moderate hypoglycemic effects (36.22% glucose reduction), though less potent than glyburide. This suggests that purine-derived substituents may enhance metabolic activity compared to benzo[d]thiazol-2-one derivatives .
Physicochemical Properties
- Solubility : The target compound’s ethyl ester group reduces water solubility compared to carboxylic acid analogs (e.g., 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acids). However, esterification improves lipid solubility, which may enhance cellular uptake .
- Stability : Thioether linkages in 1,2,4-triazole derivatives generally confer stability under physiological conditions, as seen in related compounds .
Biological Activity
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Synthesis of this compound
The compound can be synthesized through a multi-step reaction process involving the formation of the oxobenzo[d]thiazol core followed by the incorporation of the triazole ring. Key steps include:
- Formation of the Oxobenzo[d]thiazole : This involves the reaction of appropriate thiazole derivatives with benzoyl chlorides under basic conditions.
- Synthesis of Triazole Derivatives : The triazole ring can be synthesized using cyclization reactions involving hydrazine derivatives.
- Final Coupling Reaction : The final step involves coupling the thiazole and triazole moieties with ethyl acetate to yield the target compound.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of compounds containing thiazole and triazole rings. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.
| Compound | Activity | Tested Strains | Reference |
|---|---|---|---|
| Ethyl 2-(5-chloro... | Antibacterial | E. coli, S. aureus | |
| Benzothiazole derivatives | Antifungal | C. albicans |
Anti-inflammatory and Analgesic Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic activities. For example, studies have shown that certain thiazole derivatives significantly reduce inflammation in animal models.
| Compound | Dose (mg/kg) | Effect | Reference |
|---|---|---|---|
| Thiazole derivative A | 50 | Significant reduction in paw edema | |
| Triazole derivative B | 25 | Pain relief in formalin test |
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. Studies have suggested that related compounds can inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial properties of various thiazole and triazole derivatives against clinical isolates of bacteria. The results showed that ethyl 2-(5-chloro... exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential for development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Assessment
In another study focused on anti-inflammatory activity, compounds similar to ethyl 2-(5-chloro...) were administered to rats subjected to inflammatory stimuli. The results demonstrated a significant decrease in inflammatory markers compared to control groups.
Q & A
Q. What computational methods predict binding affinity for target proteins?
- Methodological Answer :
- Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., CYP51 for antifungals).
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models using Hammett constants (σ) and molar refractivity (MR) to correlate substituents with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
